molecular formula C20H18N4O5S2 B2842664 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-69-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2842664
CAS RN: 868973-69-7
M. Wt: 458.51
InChI Key: XUNARACYFVZMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O5S2 and its molecular weight is 458.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Evaluation

Novel Synthesis and Antitumor Evaluation

Research involving the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related chemical structure, has shown significant antitumor activities. These compounds, including various heterocyclic derivatives, have demonstrated high inhibitory effects in vitro against several cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) through diverse synthetic pathways and biological evaluations (H. Shams et al., 2010).

Antimicrobial and Anthelmintic Evaluation

Anthelmintic Evaluation

Certain derivatives similar in structure have been synthesized and screened for anthelmintic activity against Pheretima posthuma, showing promising results when compared with standard drugs like Albendazole and Piperazine. This highlights the potential of related compounds in addressing parasitic infections (P. S. Kumar & J. Sahoo, 2014).

Neurogenic Potential Evaluation

Neurogenic Potential Evaluation

A study on melatonin-based compounds, where the acetamido group of melatonin is bioisosterically replaced with various heterocycles including 1,3,4-thiadiazole, showed that these compounds promoted differentiation of rat neural stem cells into a neuronal phenotype in vitro. This suggests a potential application of similar compounds in neurogenesis and neurological research (M. de la Fuente Revenga et al., 2015).

Glutaminase Inhibition for Antitumor Activity

Glutaminase Inhibition

Research on analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent allosteric inhibitor of kidney-type glutaminase (GLS), revealed that certain analogs retained potency and presented an opportunity to improve aqueous solubility. These analogs showed similar potency and better solubility compared to BPTES, demonstrating antitumor activity in vitro and in mouse xenograft models (K. Shukla et al., 2012).

Anti-Inflammatory Agents

Synthesis and Evaluation as Anti-Inflammatory Agents

A study on 5-substituted benzo[b]thiophene derivatives, which are structurally similar, found these compounds to possess potent anti-inflammatory activity. This suggests the potential of the compound for applications in developing anti-inflammatory treatments (M. A. Radwan et al., 2009).

properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c25-17(11-29-14-4-2-1-3-5-14)22-19-23-24-20(31-19)30-12-18(26)21-13-6-7-15-16(10-13)28-9-8-27-15/h1-7,10H,8-9,11-12H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNARACYFVZMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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